(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
The compound (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, including the formation of the benzoxazinone core and the introduction of the ethanesulfonyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzoxazinone core, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(METHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
- (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(PROPANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
Uniqueness
The uniqueness of (3E)-3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C20H19NO7S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(Z)-2-(3,4-dimethoxyphenyl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO7S/c1-4-29(24,25)13-6-8-17-14(10-13)21-15(20(23)28-17)11-16(22)12-5-7-18(26-2)19(9-12)27-3/h5-11,22H,4H2,1-3H3/b16-11- |
InChI Key |
HUFANHIRKSJIQV-WJDWOHSUSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=C(C=C3)OC)OC)\O |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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